2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a morpholinopyrimidine moiety, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.
Synthesis of 2-morpholinopyrimidine: This involves the reaction of morpholine with a suitable pyrimidine precursor.
Coupling Reaction: The final step involves coupling the 4-chlorophenylacetic acid with 2-morpholinopyrimidine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2-piperidinopyrimidin-4-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((2-morpholinopyridin-4-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-5-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-((2-morpholinopyrimidin-4-yl)methyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-3-1-13(2-4-14)11-16(23)20-12-15-5-6-19-17(21-15)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDXRCDGSZIWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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